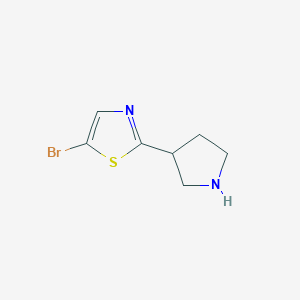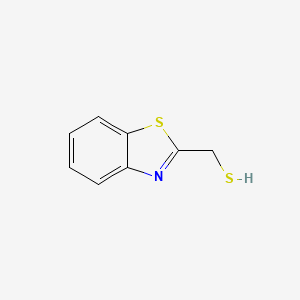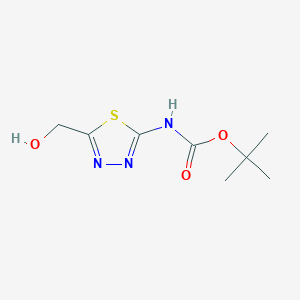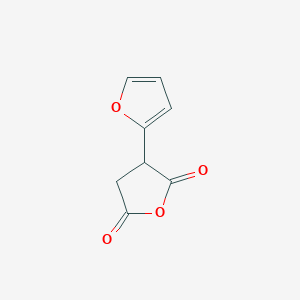
3-(Furan-2-yl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)oxolane-2,5-dione is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an oxolane-2,5-dione moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Furan-2-yl)oxolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxylic acid with succinic anhydride in the presence of a dehydrating agent such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of maleic anhydride followed by cyclization with furan derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The compound readily hydrolyzes to form furan-2-carboxylic acid and succinic acid.
Esterification: Reaction with alcohols leads to the formation of monoesters.
Acylation: It can participate in Friedel-Crafts acylation reactions, forming acylated products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids.
Esterification: Alcohols in the presence of acid catalysts.
Acylation: Lewis acids such as aluminum chloride.
Major Products
Hydrolysis: Furan-2-carboxylic acid and succinic acid.
Esterification: Monoesters of furan-2-carboxylic acid.
Acylation: Acylated furan derivatives.
Applications De Recherche Scientifique
3-(Furan-2-yl)oxolane-2,5-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)oxolane-2,5-dione involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the oxolane-2,5-dione moiety can participate in nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic anhydride: Similar structure but lacks the furan ring.
Maleic anhydride: Contains a similar anhydride moiety but differs in the ring structure.
Furan-2-carboxylic acid: Contains the furan ring but lacks the oxolane-2,5-dione moiety.
Uniqueness
3-(Furan-2-yl)oxolane-2,5-dione is unique due to the presence of both the furan ring and the oxolane-2,5-dione moiety
Propriétés
Numéro CAS |
10410-21-6 |
|---|---|
Formule moléculaire |
C8H6O4 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
3-(furan-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h1-3,5H,4H2 |
Clé InChI |
NWFDURUFESYTEA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


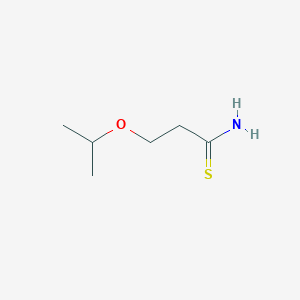
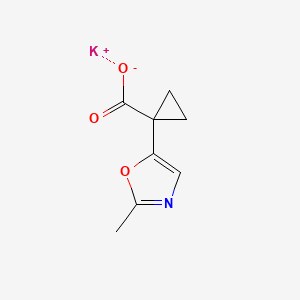
amino}propane-2-sulfinate](/img/structure/B13589375.png)

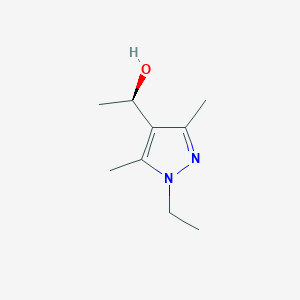
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
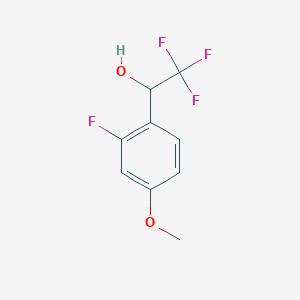
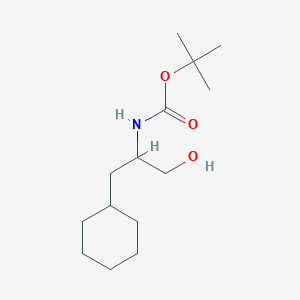

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
